Boc-Phe-OBzl
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Overview
Description
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate, commonly known as Boc-Phe-OBzl, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular weight of 355.44 g/mol and is often used in the field of organic chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Phe-OBzl is typically synthesized through a series of protection and coupling reactions. The process begins with the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) to form Boc-phenylalanine. This is followed by the esterification of the carboxyl group with benzyl alcohol to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-OBzl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-phenylalanine and benzyl alcohol.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), resulting in the formation of free phenylalanine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Major Products Formed
Hydrolysis: Boc-phenylalanine and benzyl alcohol.
Deprotection: Free phenylalanine.
Scientific Research Applications
Boc-Phe-OBzl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Phe-OBzl primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during the synthesis process. The benzyl ester group protects the carboxyl group, allowing for selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp-OBzl: Another amino acid derivative with similar protective groups.
Boc-Val-OBzl: Used in peptide synthesis with similar protective functionalities.
Uniqueness
Boc-Phe-OBzl is unique due to its specific use in the synthesis of peptides containing phenylalanine. Its protective groups are particularly effective in preventing side reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXOZTZHRIZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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